Perfluorocyclopentane

Descripción

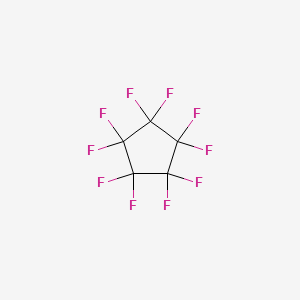

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5-decafluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMJXZJISGDARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191039 | |

| Record name | Decafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-77-2 | |

| Record name | Perfluorocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decafluorocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decafluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECAFLUOROCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM6HG3IJ3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Perfluorocyclopentane and Its Structural Analogues

Catalytic Direct Fluorination Pathways

Direct fluorination of hydrocarbons with elemental fluorine is a conceptually simple but highly exothermic and often uncontrollable reaction. acs.org Catalytic methods aim to tame this reactivity, enabling selective C-H to C-F bond transformation under milder conditions. numberanalytics.com

The control of direct fluorination is heavily dependent on managing the reaction parameters to prevent fragmentation and charring of the hydrocarbon substrate. dtic.mil Key strategies involve moderating the reactivity of fluorine gas (F₂) and controlling the reaction temperature.

One effective method is Aerosol Fluorination , where a hydrocarbon substrate is condensed onto cold, microscopic particles of a solid support like sodium fluoride (B91410). These coated particles are then passed through a reactor with gradually increasing temperatures and fluorine concentrations. This progressive exposure allows for a controlled, stepwise fluorination. acs.org

Another approach, the LaMar process , involves starting the reaction at very low temperatures (e.g., -80°C) and using fluorine heavily diluted with an inert gas like nitrogen. researchgate.net As fluorination proceeds, the volatility of the substrate changes. Initially, volatility decreases up to about 50% fluorination, after which it increases with further fluorine substitution. 20.210.105 By implementing a temperature gradient in the reactor, the more highly fluorinated, volatile products can be separated, exposing the less fluorinated species for further reaction. 20.210.105 This technique allows for a slow, controllable reaction rate, leading to complete perfluorination.

The CoF₃ process is a well-established method where hydrocarbon vapor is passed over a bed of cobalt(III) fluoride powder at elevated temperatures. The CoF₃ acts as a fluorine carrier, fluorinating the hydrocarbon while being reduced to CoF₂. The CoF₂ is then regenerated in a separate step by passing elemental fluorine over it. lookchem.com

Below is a table summarizing typical conditions for direct fluorination methods.

Interactive Table: Parameters in Direct Fluorination Methods| Method | Fluorine Source | Support/Medium | Temperature Profile | F₂ Concentration | Key Control Strategy |

|---|---|---|---|---|---|

| Aerosol Fluorination | Elemental Fluorine (F₂) | Sodium Fluoride Particles | Gradually Increasing | Gradually Increasing | Phased exposure to increasingly rigorous conditions. acs.org |

| LaMar Process | Elemental Fluorine (F₂) | Gas Phase (inert gas) | Low initial temp. (e.g., -80°C), often with a gradient. researchgate.net20.210.105 | Highly diluted with N₂ or He (e.g., <2%). 20.210.105 | Cryogenic temperatures and high dilution to slow the reaction. 20.210.105 |

| CoF₃ Process | Cobalt(III) Fluoride | Solid CoF₃ Powder | ~250-300°C | N/A (F₂ used for regeneration) | Use of a metal fluoride as a solid fluorine transfer agent. lookchem.com |

Catalysts play a crucial role by activating fluorinating agents, stabilizing transition states, and directing the reaction to specific sites. numberanalytics.com In direct alkane fluorination, transition metal complexes and metal-free organic catalysts have shown promise.

Manganese-Porphyrins: A notable class of catalysts for alkane fluorination are manganese-porphyrins. rsc.org These compounds are biomimetic, meaning they mimic the function of natural enzymes like cytochrome P450. The proposed mechanism involves a high-valent manganese species that initiates a hydrogen atom abstraction (HAA) from the alkane (e.g., cyclopentane) to form an alkyl radical. This is followed by a rapid "fluorine rebound" step, where a fluorine atom is transferred from the catalyst to the radical, yielding the fluorinated product and regenerating the catalyst. rsc.org

Metal-Free N-Oxyl Radicals: A metal-free approach utilizes N-oxyl radicals generated from catalysts like N,N-dihydroxypyromellitimide (NDHPI) in the presence of an electrophilic fluorinating agent such as Selectfluor. organic-chemistry.org The N-oxyl radical abstracts a hydrogen atom from a C(sp³)–H bond, creating a carbon-centered radical. This radical is then trapped by Selectfluor to form the C–F bond. This method is highly chemoselective for electron-rich C–H bonds. organic-chemistry.org

Copper-Based Catalysts: Copper catalysts have been studied for their role in fluorination, often with electrophilic fluorine sources like Selectfluor. Mechanistic studies suggest that the reaction may not involve copper throughout the entire catalytic cycle. Instead, copper(I) can act as an initiator, undergoing an inner-sphere single electron transfer (SET) with Selectfluor. acs.org This process generates a highly reactive radical dication, which then acts as the primary agent for hydrogen atom abstraction from the alkane. The resulting alkyl radical reacts with another molecule of Selectfluor to yield the product and regenerate the radical dication, thus propagating the chain. acs.org

Indirect Synthetic Routes for Perfluorocyclopentane Derivatives

Indirect routes involve the synthesis of functionalized this compound structures from precursors that are either already fluorinated or are modified in a multi-step sequence. These methods offer greater control over the final structure and allow for the introduction of various functional groups.

Multi-step synthesis provides a pathway to complex fluorinated molecules that are inaccessible through direct methods. scribd.comnih.gov These strategies rely on a sequence of reactions, often planned using retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. scribd.com

A general approach for creating functionalized this compound analogues involves the free-radical addition of hydrocarbons to highly fluorinated alkenes. core.ac.uk For example, a cycloalkane can be added across the double bond of an alkene like hexafluoropropene. This incorporates a polyfluoroalkyl group into the cyclic hydrocarbon. core.ac.uk Subsequent chemical transformations can then be performed on this new, functionalized molecule.

Another lengthy but illustrative route is the synthesis of all-cis-multifluorinated cycloalkanes starting from non-fluorinated cyclic precursors like myo-inositol. This specific synthesis required a 12-step process to achieve the target hexafluorocyclohexane, highlighting the complexity involved in building such molecules from the ground up. researchgate.net Such strategies often involve protection and deprotection of functional groups to ensure that reactions occur at the desired positions. scribd.com

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. wikipedia.org These reactions are invaluable for attaching functional groups to a pre-existing this compound ring or for constructing molecules that incorporate this ring.

Palladium-catalyzed cross-coupling reactions have been successfully applied to perfluoroaromatic compounds like hexafluorobenzene, demonstrating the feasibility of C–F bond activation for coupling. mdpi.com This strategy can be extended to perfluoroalkenes. For instance, the palladium-catalyzed reaction of tetrafluoroethylene (B6358150) with organometallic reagents (like diarylzinc or arylboronates) yields trifluorostyrene (B1584497) derivatives. mdpi.com A similar approach could be envisioned for derivatives of perfluorocyclopentene.

The Suzuki and Stille reactions are among the most widely used cross-coupling methods. nih.govmdpi.com In a Suzuki coupling, an organoboron compound is coupled with an organic halide in the presence of a palladium catalyst. mdpi.com This method is noted for its tolerance of a wide variety of functional groups. nih.gov For example, a brominated N-acetyl diazocine derivative (a complex heterocyclic system) has been successfully coupled with various arylboronic acids. beilstein-journals.org Similarly, a this compound ring bearing a leaving group (like a halide) could be coupled with various organometallic partners to introduce aryl, vinyl, or other groups. An unusual photoswitch molecule has been synthesized featuring two terthiophene units bridged by a this compound ring, a structure likely assembled using such cross-coupling techniques. nih.gov

Mechanistic Insights into Fluorination Processes

Understanding the underlying mechanisms of fluorination is crucial for optimizing existing methods and developing new ones. Fluorination reactions can be broadly categorized as electrophilic, nucleophilic, or radical-based, with catalysts playing a pivotal role in each. numberanalytics.com

The mechanism of catalytic fluorination depends on the nature of the catalyst and the fluorinating agent. numberanalytics.com

Electrophilic Fluorination: Involves the transfer of a fluorine cation (F⁺) equivalent from an electrophilic source (e.g., N-F reagents like Selectfluor) to a nucleophilic substrate. The transfer is not thought to involve a free F⁺ cation but rather an Sₙ2-type attack by the substrate on the fluorine atom or a single electron transfer (SET) process. rsc.org

Nucleophilic Fluorination: Involves the transfer of a fluoride anion (F⁻) from a nucleophilic source (e.g., CsF) to an electrophilic substrate. nih.gov

Radical Fluorination: Involves fluorine transfer through a radical-mediated pathway. numberanalytics.com

For the direct fluorination of alkanes, which lack inherent nucleophilicity or electrophilicity, radical pathways are common. As discussed previously, catalysts like Mn-porphyrins operate via a hydrogen atom abstraction (HAA) mechanism to generate an alkyl radical, which is subsequently fluorinated. rsc.org

Mechanistic studies of palladium-catalyzed fluorination of cyclic vinyl triflates have been conducted using Density Functional Theory (DFT) calculations. chemrxiv.org These studies provide insight into how additives can significantly improve reaction yield and regioselectivity by influencing the stability and reactivity of key intermediates, such as the LPd(vinyl)F complex. Understanding the energetics of different pathways, including the desired reductive elimination versus undesired side reactions, is key to catalyst and reaction design. chemrxiv.org

Electrochemical fluorination presents another mechanistic paradigm. In one proposed scenario for the fluorination of an arene, the process begins with the oxidation of the substrate to a radical cation. This is followed by a rate-limiting heterolytic cleavage of a C-H bond to form a radical, which is then further oxidized to a cation. This cation is finally trapped by a fluoride ion to yield the product. nih.gov

Free-Radical Mechanisms in this compound Synthesis

One of the leading postulated mechanisms for ECF is a free-radical pathway. thieme-connect.de This process is thought to be initiated at the nickel anode, where a fluoride anion (F⁻) is oxidized to a highly reactive fluorine radical (F•). This radical then initiates a chain reaction, systematically abstracting hydrogen atoms from the cyclopentane (B165970) molecule, which are subsequently replaced by fluorine atoms. The process continues until all hydrogen atoms are substituted, yielding the perfluorinated product.

However, the free-radical mechanism is not the only explanation. Alternative pathways proposed for ECF include:

High-Valent Metal Fluoride Mechanism: This theory suggests the formation of an intermediate high-valent nickel fluoride (e.g., NiF₃ or NiF₄) on the anode surface, which then acts as the fluorinating agent, rather than free fluorine radicals. thieme-connect.de

ECEC Mechanism: For partial fluorination, an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism is also postulated. thieme-connect.de This involves an initial electrochemical oxidation of the organic substrate to a cation-radical, followed by a chemical step (such as deprotonation), a second electrochemical oxidation of the newly formed radical, and a final chemical step where a fluoride ion attacks the cation to form the fluorinated product. thieme-connect.de

The choice of reactants and conditions can influence the dominant reaction pathway, highlighting the complexity of controlling these high-energy reactions. lew.ro

Below is a summary of the key parameters of the Simons Electrochemical Fluorination process.

| Parameter | Description |

| Process Name | Simons Electrochemical Fluorination (ECF) |

| Precursor | An organic compound, such as a hydrocarbon (e.g., cyclopentane), amine, or ether. wikipedia.org |

| Solvent/Electrolyte | Anhydrous Hydrogen Fluoride (HF). wikipedia.org |

| Anode Material | Nickel or Nickel-plated. wikipedia.org |

| Cell Potential | Typically maintained between 5 and 6 volts. wikipedia.org |

| Overall Reaction | R₃C–H + HF → R₃C–F + H₂. wikipedia.org |

| Postulated Mechanism | Can involve free radicals, high-valent metal fluorides, or cation-radicals. thieme-connect.de |

Elucidation of Reaction Intermediates and Transition States

Understanding the synthesis of complex molecules like this compound requires delving into the reaction mechanism at a fundamental level. This involves the identification and characterization of reaction intermediates and transition states—transient molecular entities that exist for fleeting moments during the conversion of reactants to products. nih.gov These species are often highly reactive, short-lived, and present in very low concentrations, making their study a significant challenge. nih.gov

Modern chemical research addresses this challenge through a powerful synergy of experimental and computational techniques. snnu.edu.cn This dual approach provides insights into reaction pathways that would be impossible to gain using one method alone.

Conceptual Differences

Reaction intermediates and transition states represent fundamentally different points along a reaction coordinate.

| Feature | Reaction Intermediate | Transition State |

| Position on Energy Diagram | A local energy minimum between two transition states. nih.gov | A local energy maximum; the peak of an energy barrier. |

| Stability | Transiently stable, but more stable than the adjacent transition states. | Inherently unstable; represents the point of maximum energy during a reaction step. |

| Lifetime | Short-lived, but potentially long enough to be detected or trapped experimentally. nih.gov | Exists only for the duration of a molecular vibration (~10⁻¹³ s) and cannot be isolated. |

| Bonding | Fully formed, albeit reactive, chemical bonds. | Partially formed and partially broken bonds. |

Methods for Elucidation

The elucidation of these transient species is a key focus of physical organic chemistry, employing a variety of advanced methods.

| Method | Description | Application and Insights |

| Computational Chemistry | Uses quantum mechanical calculations (e.g., Density Functional Theory, DFT) to model reaction pathways. snnu.edu.cnchemrxiv.org | Can predict the structures and energies of intermediates and transition states, calculate activation energy barriers, and provide a detailed map of the potential energy surface of a reaction. snnu.edu.cnchemrxiv.org |

| Spectroscopic Observation | Employs techniques like time-resolved IR or NMR spectroscopy to directly observe transient species under specific conditions. | Provides direct structural evidence. For example, low-temperature NMR has been used to directly observe and characterize weakly bound alkane-metal complexes, which are key intermediates in C-H activation. acs.org |

| Trapping Experiments | Involves adding a "trapping agent" to the reaction mixture that reacts specifically with an intermediate to form a stable, identifiable product. nih.gov | Provides indirect but powerful evidence for the existence of a specific intermediate by capturing it before it can proceed to the final product. |

| Kinetic Studies | Analyzes how reaction rates change in response to variations in reactant concentrations, temperature, or isotopic substitution. | Yields information about the composition of the transition state of the rate-determining step and helps differentiate between proposed mechanisms. |

For instance, combined experimental and computational studies on the fluorination of cyclic compounds have successfully mapped out the energy profiles of reactions, identifying the specific transition states and intermediates involved. chemrxiv.org Computational investigations can reveal that a particular pathway, proceeding through a specific transition state, is energetically favored, while experimental techniques like deuterium (B1214612) labeling can confirm whether that pathway is operative under real-world conditions. chemrxiv.org This integrated approach is essential for developing more efficient and selective synthetic methodologies for this compound and other complex fluorinated molecules.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated compounds, offering unparalleled detail on the electronic environment of fluorine and carbon atoms.

Fluorine-19 (¹⁹F) NMR is particularly powerful for characterizing perfluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. acs.orgbiophysics.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing a distinct signature for fluorine atoms in different positions within a molecule. acs.org

In derivatives of perfluorocyclopentane, such as perfluoropropylcyclopentane, the tertiary CF group within the cyclopentane (B165970) ring exhibits a characteristic resonance at approximately -185.2 ppm. This is significantly different from the chemical shifts of CF₃ (around -81.2 ppm) and CF₂ groups (ranging from -116.1 to -132.5 ppm), highlighting the effect of the ring structure on the electronic shielding of the fluorine nucleus. The large chemical shift range of over 300 ppm in ¹⁹F NMR allows for clear distinction between different fluorinated functional groups. acs.org

The analysis of ¹⁹F NMR spectra is crucial for identifying impurities. For instance, this compound has been identified as a trace impurity (less than 0.2%) in batches of perfluorohexane (B1679568) through GC-MS analysis, a finding that can be corroborated with detailed NMR studies.

Table 1: Illustrative ¹⁹F NMR Chemical Shifts in a Perfluorinated Cyclopentane Derivative

| Functional Group | Chemical Shift (ppm) |

| Tertiary CF (in ring) | ~ -185.2 |

| CF₂ | -116.1 to -132.5 |

| CF₃ | ~ -81.2 |

Note: Data is based on a derivative, perfluoropropylcyclopentane, to illustrate the distinct chemical shifts of different fluorine environments.

While ¹⁹F NMR is often the primary tool, Carbon-13 (¹³C) NMR provides complementary information about the carbon backbone of this compound. The coupling between ¹³C and ¹⁹F nuclei (J-coupling) can provide valuable information about the connectivity of the molecule. However, the low natural abundance of ¹³C and the complexity of coupling patterns with multiple fluorine atoms can make the spectra challenging to interpret without advanced techniques like decoupling.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. researchgate.net For this compound, which is non-planar, ssNMR can provide insights into its conformational dynamics. aip.org Advanced 1D and 2D ssNMR experiments can be used to determine the orientation of specific groups and to monitor changes in conformation. researchgate.netbohrium.com ¹⁹F ssNMR is particularly advantageous due to the favorable properties of the fluorine nucleus. researchgate.net By analyzing the chemical shift anisotropy, information about the local symmetry and dynamics of the CF₂ groups within the puckered ring can be obtained.

Xenon-129 (¹²⁹Xe) NMR is a sensitive probe for studying the local chemical environment in porous materials and liquid mixtures. nih.govmdpi.com The large and polarizable electron cloud of the xenon atom makes its chemical shift highly dependent on its surroundings. nih.gov In fluorinated systems, ¹²⁹Xe NMR can be used to investigate nano-segregation and the nature of intermolecular interactions. ulisboa.ptresearchgate.net For instance, in mixtures containing fluorinated compounds, the ¹²⁹Xe chemical shift can indicate whether the xenon atom is preferentially located in a fluorinated or non-fluorinated environment. mdpi.comulisboa.pt This technique could be applied to study the interaction of this compound with other molecules or its behavior as a solvent. The significant chemical shift range of ¹²⁹Xe allows for the resolution of signals from xenon in different environments. nih.gov

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule.

IR and FTIR spectroscopy are valuable for identifying the functional groups present in a molecule and for studying its conformational properties. acs.org The strong carbon-fluorine (C-F) bonds in this compound give rise to intense absorption bands in the IR spectrum, typically in the region of 1100-1300 cm⁻¹. acs.org

Studies on perfluorinated and semifluorinated alkanes have shown that the C-F stretching vibrations are sensitive to the surrounding chemical environment. acs.org These bands exhibit increased bandwidths in a fluorous environment compared to a non-fluorous one, which can be attributed to faster conformational dynamics of the carbon backbone. acs.org This makes FTIR a useful tool for studying the interactions and aggregation of fluorinated compounds like this compound. acs.orgresearchgate.net

The infrared spectrum of this compound, like its hydrocarbon analog cyclopentane, is complex due to its non-planar structure. aip.orgresearchgate.net The analysis of these spectra, often aided by computational methods, can provide detailed information about the molecule's symmetry and vibrational modes. acs.orgsci-hub.se Infrared spectra of c-C₅F₈ have been recorded between 500 and 4000 cm⁻¹ at a spectral resolution of 1 cm⁻¹. sci-hub.se

Raman Spectroscopy in the Characterization of this compound

Raman spectroscopy is a powerful, non-destructive optical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification. dtu.dk The Raman spectra of this compound have been reported and are instrumental in its structural elucidation. researchgate.net Unlike infrared (IR) spectroscopy, a key advantage of Raman spectroscopy is that water does not cause significant interference, allowing for analysis in aqueous environments, which is particularly useful for broader studies of per- and polyfluoroalkyl substances (PFAS). plus.ac.at

The technique works by detecting the inelastic scattering of monochromatic light from a laser source. plus.ac.at The differences in wavelength between the incident and scattered radiation correspond to the quantized vibrational energy levels of the this compound molecule. plus.ac.at Analysis of these Raman shifts provides insight into the molecule's composition and structure. plus.ac.at For this compound, which is known to be non-planar, Raman spectroscopy helps to confirm its structural properties. aip.org

Spectroscopic Signatures of the Fluorous Effect and Intermolecular Vibrational Coupling

The "fluorous effect" describes the tendency of highly fluorinated compounds to self-associate and separate from both aqueous and organic phases. nih.govacs.org This phenomenon gives rise to distinct spectroscopic signatures, particularly in the C-F stretching region of vibrational spectra. nih.govresearchgate.net When this compound is in a "fluorous" environment (i.e., surrounded by other fluorinated molecules), its spectral bands can undergo significant broadening. nih.govfigshare.com

This spectral broadening is attributed to an acceleration of conformational changes in the molecule's carbon backbone. acs.orgresearchgate.net Furthermore, a decrease in the intensity of certain C-F stretching bands can occur, a phenomenon explained by intermolecular vibrational coupling. nih.govacs.org This coupling arises when the vibrational modes of adjacent perfluoroalkyl chains interact, leading to a delocalization of the vibration (vibrational excitons) and a subsequent reduction in the observed signal intensity for certain modes. acs.orgnsf.gov The strength of this coupling is dependent on the distance between the molecules. nsf.gov These spectral changes are highly specific markers for a fluorous environment and can be used to study the aggregation of PFAS compounds. nih.govacs.org

Mass Spectrometry (MS) Based Characterization

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅F₁₀), MS confirms its molecular weight of approximately 250.04 g/mol . nist.gov The technique is often coupled with gas chromatography (GC-MS) for the analysis of complex mixtures, where it can identify impurities or components, such as this compound within perfluorohexane fluids. nasa.gov

Different ionization methods can be employed for the analysis of perfluorocarbons. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns useful for structural identification. nasa.gov Softer ionization techniques, like Negative Ion Chemical Ionization (NICI), are also used, particularly for detecting specific compounds with high sensitivity. nasa.gov

Elucidation of Fragmentation Pathways and Ionization Mechanisms

Under Electron Ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The specific fragmentation pattern is a reproducible characteristic of the molecule's structure. libretexts.org For this compound, the molecular ion would be [C₅F₁₀]⁺˙.

Loss of a fluorine atom: Formation of the [C₅F₉]⁺ ion.

Cleavage of C-C bonds: The cyclopentane ring can break open and fragment, leading to the loss of :CF₂ (difluorocarbene) units or other smaller perfluorinated alkyl fragments (e.g., CF₃⁺, C₂F₅⁺, C₃F₅⁺).

Rearrangements: Complex rearrangements can occur, as seen in other perfluorinated anions where fluorine migration happens before secondary fragmentation. nih.gov

The resulting mass spectrum, available in databases like the NIST WebBook, shows a series of peaks corresponding to these and other fragment ions. nist.govnist.gov The elucidation of these fragmentation pathways is crucial for the development of analytical methods to identify known and novel PFAS in various samples. researchgate.net

Integration of Spectroscopic Data with Computational Predictions

Modern analytical chemistry heavily relies on the synergy between experimental spectroscopy and computational quantum chemical calculations. yukiozaki.comrsc.org This integrated approach provides a deeper understanding of molecular structure, electronic properties, and vibrational dynamics than either method could achieve alone. rsdjournal.org Quantum chemical calculations play a critical role in the analysis and interpretation of complex experimental spectra. rsc.org

Validation of Experimental Spectra through Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the vibrational frequencies and intensities of molecules like this compound. rsdjournal.org These theoretical predictions generate a simulated Raman or IR spectrum that can be directly compared with the experimental spectrum. yukiozaki.com

This comparison serves several key purposes:

Validation of Assignments: The agreement between the calculated and experimental spectra validates the assignment of vibrational bands to specific molecular motions. researchgate.net This is especially important for molecules like this compound where strong vibrational coupling complicates the spectrum. researchgate.net

Structural Confirmation: The calculations are performed on a specific molecular geometry (conformer). If the predicted spectrum matches the experimental one, it provides strong evidence for that particular structure. For instance, calculations can confirm the non-planar nature of the this compound ring. aip.org

Understanding Spectral Features: Computational models can explain complex spectral features. For example, DFT calculations combined with molecular dynamics simulations have been used to decipher the molecular mechanisms behind the "fluorous effect," linking band broadening to conformational dynamics and intensity changes to intermolecular coupling. nih.govacs.orgresearchgate.net

Various levels of theory and basis sets, such as B3LYP or MP2 with basis sets like 6-31G*, are used to achieve accurate predictions of geometries and vibrational frequencies. acs.org This robust combination of experimental data and high-level theoretical calculations is indispensable for the advanced characterization of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental in elucidating the properties of perfluorocyclopentane. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy. Their application is crucial for developing accurate force fields used in higher-level simulations, such as Monte Carlo (MC) methods, to predict the liquid-state properties of compounds like c-C5F10. researchgate.netepa.gov

Density Functional Theory (DFT) stands as a widely used computational method to investigate the electronic structure of many-body systems, including atoms and molecules. scispace.comarxiv.org It offers a favorable compromise between accuracy and computational expense, making it suitable for studying perfluorinated compounds. scispace.com DFT calculations have been employed to understand complex reaction pathways in other per- and polyfluoroalkyl substances (PFAS).

In the context of cyclic perfluoroalkanes, DFT functionals such as B3LYP have been utilized for geometry optimizations. mst.edu However, studies on the smaller ring homologue, perfluorocyclobutane, have indicated that some DFT functionals may be less accurate in predicting the degree of ring puckering compared to other methods. acs.org For this compound specifically, DFT calculations contribute to the broader understanding of its energetics, which is essential for parametrizing force fields for liquid property simulations. researchgate.netresearchgate.net

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theory for studying molecular systems. acs.org These methods are instrumental in determining the conformational profiles and energetics of perfluoroalkanes. researchgate.netepa.gov

For fluorinated cyclic compounds, Møller-Plesset perturbation theory (MP2) is a frequently used ab initio method. mst.edu Research on perfluorocyclobutane has shown that the MP2 method can more accurately reproduce experimental ring puckering angles compared to the B3LYP density functional. acs.org For linear perfluoroalkanes, conformational energies are often calculated at the MP2 level with geometries optimized using DFT (e.g., B3LYP), a strategy that yields results with high accuracy (within 0.2–0.3 kcal/mol). acs.org These high-quality energy profiles, derived from ab initio calculations, are then used to develop and refine force fields that can be transferred to simulate larger systems, including this compound. researchgate.netepa.govacs.org

The table below summarizes the computational methods frequently applied in the study of this compound and related cyclic perfluoroalkanes.

| Method Type | Specific Method/Functional | Application | Reference(s) |

| Ab Initio | MP2 | Geometry Optimization, Conformational Energetics, Force Field Parametrization | researchgate.netepa.govmst.eduacs.org |

| Ab Initio | HF (Hartree-Fock) | Geometry Optimization for higher-level calculations | researchgate.netepa.gov |

| Ab Initio | CCSD(T) | High-accuracy Electron Affinity calculations for homologues | acs.org |

| Density Functional Theory (DFT) | B3LYP | Geometry Optimization, Vibrational Frequencies | mst.eduacs.org |

The choice of basis set is critical for the accuracy of quantum chemical calculations. For perfluorinated compounds, basis sets must adequately describe the highly electronegative fluorine atoms. Pople-style basis sets, such as 6-311+G(2d,p), have been used for geometry optimizations of halogenated cyclobutanes. acs.org

However, Dunning's correlation-consistent basis sets, particularly when augmented with diffuse functions (e.g., aug-cc-pVTZ), are often preferred for their systematic convergence towards the complete basis set limit. acs.org Studies on perfluoroalkanes have shown that using augmented correlation-consistent polarized valence basis sets (aug-cc-pvXz) is advantageous over standard split-valence basis sets. acs.org A convergence study on perfluorobutane indicated that increasing the basis set from aug-cc-pvDz to aug-cc-pvTz had a minimal effect on the calculated conformational energies, suggesting that the double-zeta basis set provides adequate accuracy for these systems. acs.org For high-accuracy electron affinity calculations on perfluorocyclobutane, results have been extrapolated to the aug-cc-pVQZ basis set. acs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability. irjweb.com

DFT is a common tool for calculating HOMO and LUMO energies and the corresponding energy gap. irjweb.comnih.gov Various functionals, including hybrid and range-separated functionals like ωB97XD and CAM-B3LYP, are benchmarked to achieve accurate predictions of the HOMO-LUMO gap. nih.gov While specific HOMO-LUMO gap values for this compound are not prominently reported, the methodologies are well-established. For instance, ab initio calculations and electron transmission spectroscopy have been used to investigate the virtual molecular orbitals of perfluoroalkanes. cdnsciencepub.com Furthermore, high-level ab initio methods like CCSD(T) have been used to reliably compute the electron affinities of smaller cyclic homologues like perfluorocyclobutane, a property directly related to the LUMO energy. acs.org These approaches demonstrate the capability of modern computational chemistry to predict the electronic properties of this compound with high confidence.

Conformational Analysis and Ring Dynamics

The five-membered ring of cyclopentane (B165970) and its derivatives is not planar. It puckers to relieve the torsional strain that would exist in a flat conformation. libretexts.orgmasterorganicchemistry.com This puckering results in a dynamic conformational landscape characterized by rapid interconversion between low-energy structures. biomedres.us

For five-membered rings, two primary non-planar conformations are recognized: the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). qmul.ac.ukresearchgate.net In the envelope form, four carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope. libretexts.org The twist conformation features two adjacent atoms displaced in opposite directions from the plane of the other three. qmul.ac.uk

Computational Mapping of Potential Energy Surfaces (PES) for Ring Inversion

The conformational landscape of this compound is characterized by its non-planar structure. aip.org Computational studies mapping the potential energy surface (PES) are crucial for understanding the dynamics of its ring inversion process. These studies involve calculating the energy of the molecule at various atomic arrangements to identify stable conformations and the transition states that connect them. libretexts.org The PES of cyclic molecules like this compound is often complex, with multiple local minima corresponding to different puckered conformations and saddle points representing the energy barriers for interconversion between them. researchgate.net

For perfluorocycloalkanes, the PES is influenced by the strain of cyclization and the strong inductive effect of fluorine atoms, which can lower the energy of certain molecular orbitals. cdnsciencepub.com The process of mapping the PES typically begins with a geometry optimization to find the equilibrium structure, followed by calculations at systematically varied coordinates to explore the conformational space. nih.gov Advanced computational methods, such as ab initio calculations, are employed to achieve high accuracy in these energy calculations. researchgate.net The resulting PES provides a detailed picture of the energy landscape, revealing the preferred puckering conformations and the pathways for ring inversion.

Quantitative Assessment of Barrier to Planarity and Conformational Transition States

A key feature of the this compound PES is the energy barrier to planarity. Spectroscopic data suggests that this compound is definitively non-planar. aip.org Computational studies aim to quantify this barrier, which represents the energy required to force the five-membered ring into a flat conformation. This barrier is a critical parameter for understanding the molecule's rigidity and the kinetics of its conformational changes.

The transition states for conformational changes, such as ring inversion, are saddle points on the PES. libretexts.org Identifying these transition states and calculating their energies relative to the ground state conformations provides the activation energy for these processes. For instance, in related cyclic systems, the barrier to ring inversion has been successfully measured using dynamic NMR spectroscopy, and similar computational approaches can be applied to this compound. nih.govcaltech.edu The energy difference between the planar structure and the lowest energy puckered conformation gives a quantitative measure of the barrier to planarity. Theoretical calculations have shown that for five-membered rings like this compound, a complete planarity of the ring is expected upon complexation with anions, which must overcome the conformational energy cost. rsc.org

Theoretical Elucidation of Steric and Stereoelectronic Effects on Cyclopentane Ring Conformation

The conformation of the this compound ring is governed by a delicate balance of steric and stereoelectronic effects. Steric effects arise from the repulsive interactions between the bulky fluorine atoms. These repulsions are a significant driving force for the puckering of the ring, as a non-planar conformation allows the fluorine atoms to be further apart, minimizing steric strain.

Molecular Dynamics (MD) Simulations

Development and Validation of Force Fields for Perfluorinated Cyclic Alkanes

Accurate molecular dynamics (MD) simulations rely on well-parameterized force fields that describe the potential energy of a system as a function of its atomic coordinates. nih.gov For perfluorinated compounds, developing such force fields is challenging due to the unique properties of the C-F bond and the complex conformational behavior of these molecules. acs.orgacs.org Several force fields have been specifically developed or adapted for perfluoroalkanes, including specialized versions of the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field and polarizable force fields like APPLE&P. researchgate.netscm.com

The development process for these force fields often involves fitting parameters to reproduce experimental data and results from high-level quantum chemistry calculations. researchgate.net For instance, parameters for bond stretching, angle bending, and torsional potentials are adjusted to match experimental geometries and conformational energy barriers. nist.gov Non-bonded parameters, which describe van der Waals and electrostatic interactions, are often tuned to reproduce liquid-state properties such as density and heat of vaporization. acs.org Monte Carlo (MC) simulations of this compound have been used in the parametrization and validation of these force fields. acs.orgresearchgate.net The transferability of a force field, its ability to accurately model related molecules not included in the initial parameterization, is a key indicator of its quality. acs.org

Table 1: Examples of Force Fields Used for Perfluorinated Alkanes

| Force Field | Description | Key Features |

| OPLS-AA for Perfluoroalkanes | A specialized version of the OPLS-AA force field developed by fitting to ab initio conformational profiles and experimental liquid properties. researchgate.net | Provides a good description of conformational energies and liquid-state properties. researchgate.net |

| Quantum Chemistry Based Force Field | Developed based on ab initio quantum chemistry calculations to accurately describe conformational energetics. acs.org | Shows good transferability to longer perfluoroalkanes and accurately predicts densities and enthalpies of vaporization. acs.org |

| APPLE&P | A polarizable force field suitable for a wide range of molecules, including perfluoroalkanes. scm.com | Accounts for electronic polarizability, which can be important for accurately modeling electrostatic interactions. scm.com |

Simulation of Intermolecular Interactions and Liquid-State Properties

MD simulations are a powerful tool for investigating the intermolecular interactions and bulk properties of liquids. rsc.org For this compound, simulations can provide insights into how molecules pack in the liquid state and the nature of the forces between them. The energy of vaporization, a key liquid-state property, has been calculated for this compound using theoretical models of intermolecular forces, with results showing fair agreement with experimental values. aip.org

Simulations using validated force fields can predict a range of liquid-state properties, including density, heat of vaporization, and viscosity. acs.orgacs.org For example, MD simulations of various perfluoroalkanes using a quantum chemistry-based force field have yielded densities within 2% of experimental values and enthalpies of vaporization within 10%. acs.org The radial distribution functions (RDFs) calculated from simulations provide detailed information about the local structure of the liquid, revealing the average distances between different types of atoms. Comparing RDFs from different force fields can indicate similarities or differences in the predicted intermolecular packing. acs.org

Analysis of Conformational Dynamics in Condensed Phases

In the condensed phase, intermolecular interactions can influence the conformational dynamics of this compound. MD simulations allow for the study of these dynamics in detail, providing information on the rates of conformational transitions and the populations of different conformers. acs.org For example, simulations can track the puckering of the cyclopentane ring over time, revealing the frequency and pathways of ring inversion.

The conformational behavior of perfluorinated chains can be sensitive to the surrounding environment. For instance, simulations have shown that the conformational dynamics of perfluoroalkanes can be faster in fluorous liquids compared to non-fluorinated solvents. acs.org While this compound has a more constrained geometry than linear perfluoroalkanes, its conformational flexibility can still be affected by the solvent. Analysis of dihedral angles and other geometric parameters from MD trajectories can quantify these effects and provide a deeper understanding of the molecule's behavior in different environments.

Theoretical Investigations of Reactivity and Reaction Pathways

Theoretical and computational chemistry provides powerful tools to investigate the reactivity and potential reaction pathways of molecules like this compound. Due to the strength of the carbon-fluorine bond, this compound is relatively inert but can undergo reactions under specific, often harsh, conditions. Computational studies are crucial for understanding the complex mechanisms of these reactions, such as its pyrolytic decomposition.

The computational analysis of transition states and activation energies is fundamental to predicting reaction feasibility and kinetics. For perfluorinated cyclic alkanes, computational studies have shed light on their relative thermal stability. For instance, theoretical investigations show that the pyrolytic decomposition of this compound is slower than that of perfluorocyclopropane but faster than perfluorocyclohexane (B1265658), which reflects an intermediate ring stability among these compounds.

While data on the parent this compound molecule's transition states are specific to certain reaction types like pyrolysis, studies on its derivatives provide more detailed energetic information. A notable example is the photochromic compound 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene. Theoretical and experimental studies have determined the activation energies for its light-induced cycloreversion reaction. researchgate.net In the single-crystalline phase, the activation energy for this process is between 5-10 kJ mol⁻¹, a value smaller than that observed in a hexane (B92381) solution (ca. 16 kJ mol⁻¹). researchgate.net The much slower thermal cycloreversion reaction, which occurs at temperatures above 150°C, has a significantly higher activation energy of 139 kJ mol⁻¹. researchgate.net

Furthermore, computational studies have been instrumental in characterizing reaction intermediates and transition states in organometallic chemistry involving this compound scaffolds. For example, in the reaction of a [P,S]-ligated nickel this compound with a Lewis acid, computational and experimental data were used to support the proposed mechanism and characterize key intermediates, such as a fused nickelabicyclic complex. researchgate.net

Table 1: Activation Energies for Cycloreversion of a Perfluorocyclopentene Derivative Activation energies for the cycloreversion of 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene.

| Reaction Condition | Activation Energy (kJ mol⁻¹) |

| Photocycloreversion (Single-Crystalline Phase) | 5 - 10 |

| Photocycloreversion (Hexane Solution) | ~16 |

| Thermal Cycloreversion (>150°C) | 139 |

Direct dynamics is a computational approach where the potential energy information required to calculate reaction rates is obtained directly from electronic structure theory calculations, without first fitting a potential energy surface. This method is particularly useful for studying the kinetics of complex reactions.

The application of direct dynamics has been successfully demonstrated for various fluorinated compounds, providing a framework for its potential use with this compound. For instance, dual-level direct dynamics methods have been used to investigate multichannel reactions, such as those between a fluorine atom and molecules like HOCl and HOBr. nih.gov In these studies, the minimum energy paths (MEPs) are calculated at a lower level of theory and then refined with higher-level single-point energy calculations. nih.gov

From these detailed energy profiles, rate constants can be evaluated using theories like the improved canonical variational transition-state theory (ICVT). nih.gov This approach has shown good agreement with experimental values where available and allows for the prediction of kinetic data over wide temperature ranges where experiments are lacking. nih.gov Studies on the gas-phase reactions of OH radicals with polyfluorinated ethanes also utilize direct dynamics, calculating thermal rate constants with canonical variational transition state theory (CVT) augmented with tunneling corrections. acs.org These computational investigations characterize stationary points on the potential energy surface, including pre-reactive complexes, transition state structures, and product complexes, to fully map out the reaction pathway. acs.org These established methodologies are directly applicable to studying the reaction kinetics of this compound with atmospheric radicals or other reactants.

Fundamental Theoretical Basis of Fluorine Effects

The unique properties of perfluorinated compounds like this compound stem from the fundamental electronic and steric effects introduced by fluorine atoms. Theoretical studies are essential to deconstruct these contributions and understand their impact on molecular structure and reactivity.

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled non-bonding or antibonding orbital, plays a significant role in the structure of perfluorinated molecules. In perfluorinated alkanes, theoretical analyses using methods like Natural Bond Orbital (NBO) analysis have revealed that hyperconjugative stabilization is a dominant force. researchgate.net

Contrary to earlier rationalizations that emphasized steric repulsion or electrostatic interactions, recent studies indicate that σ(C-C) → σ*(C-F) hyperconjugative interactions are the primary driving force for the observed helical conformations of linear perfluoroalkanes. researchgate.net This specific interaction is noted to be stabilizing for helical geometries. researchgate.net While this research focused on linear alkanes, the fundamental principles of these stereoelectronic effects are applicable to cyclic systems like this compound, influencing its preferred conformation and electronic properties.

The dense arrangement of highly electronegative fluorine atoms in this compound leads to significant electrostatic and steric effects that profoundly influence its behavior.

Steric Contributions: One of the most significant features of this compound is its high ring strain, which is largely attributed to steric repulsion between fluorine atoms on adjacent difluoromethylene (CF₂) groups. Computational estimates place the strain energy contribution to its standard enthalpy of formation at approximately 105.0 kJ/mol, which is substantially greater than the 26.4 kJ/mol for its hydrocarbon analog, cyclopentane. This large steric conflict forces the molecule to adopt specific conformations to minimize these unfavorable interactions. ornl.gov The larger steric repulsion of perfluoroalkanes compared to alkanes also leads to weaker intermolecular dispersion interactions by increasing the equilibrium distance between molecules. researchgate.net

Electrostatic Contributions: The strong C-F bond dipoles create a unique electrostatic profile. The fluorine atoms, with their high negative partial charges, form an effective electrostatic and steric shield, making the carbon backbone resistant to nucleophilic attack. e-bookshelf.de Computational tools like the analysis of Molecular Electrostatic Potential (MEP) surfaces are used to visualize and quantify this. Studies on perfluorocycloalkanes, including this compound, have computed MEP surfaces to analyze σ-holes—regions of positive electrostatic potential on the extension of the C-C bonds. rsc.org These calculations help rationalize the ability of these molecules to engage in "carbon bonding," a type of noncovalent interaction with electron-rich molecules. rsc.org For this compound, the MEP surface has been computed for both its standard (C1) and planar (D5h) conformations to understand how geometry affects these electrostatic features. rsc.org

Table 2: Comparison of Ring Strain in Cyclopentane and this compound Data derived from computational estimations of strain energy contributions to the standard enthalpy of formation.

| Compound | Estimated Ring Strain (kJ mol⁻¹) |

| Cyclopentane | 26.4 |

| This compound | 105.0 |

Reaction Mechanisms and Reactivity of Perfluorocyclopentane

Thermal Decomposition and Pyrolytic Pathways

The thermal decomposition of perfluorinated compounds generally requires high temperatures and proceeds through complex free-radical chain reactions. While specific studies on perfluorocyclopentane are not available, the general mechanisms can be inferred from studies on other perfluoroalkanes.

Characterization of Free-Radical Intermediates and Chain Transfer Reactions

The pyrolysis of this compound is expected to initiate with the formation of perfluorinated carbon-centered radicals. The primary radical intermediate would likely be a decafluoropentanediyl diradical resulting from the cleavage of a C-C bond in the ring. This diradical could then undergo further reactions, including isomerization, fragmentation, and chain transfer.

Chain transfer reactions would involve the abstraction of a fluorine atom from another this compound molecule by a radical intermediate, propagating the radical chain. However, the high strength of the C-F bond makes such abstraction reactions less favorable compared to fragmentation of the radical intermediates.

Identification and Quantification of Pyrolytic Decomposition Products

Specific data on the pyrolytic decomposition products of this compound is not available. Based on the pyrolysis of other perfluoroalkanes, a complex mixture of smaller perfluorinated and unsaturated fluorocarbons would be expected. Potential products could include tetrafluoroethylene (B6358150) (C₂F₄), hexafluoropropylene (C₃F₆), and octafluorocyclobutane (B90634) (c-C₄F₈), formed through various radical fragmentation and recombination pathways. The formation of these products would be highly dependent on the pyrolysis temperature, pressure, and residence time.

Comparative Analysis of Ring Stability and Decomposition Rates with Other Perfluorocycloalkanes

A comparative analysis of the ring stability and decomposition rates of this compound with other perfluorocycloalkanes like perfluorocyclobutane (c-C₄F₈) and perfluorocyclohexane (B1265658) (c-C₆F₁₂) is not documented in the available literature. Generally, the stability of cycloalkanes is influenced by ring strain. Cyclopentane (B165970) has relatively low ring strain compared to cyclobutane. It is plausible that this trend extends to their perfluorinated analogs, suggesting that this compound might be more thermally stable than perfluorocyclobutane. However, without experimental data, this remains speculative. The decomposition rates would be directly related to the activation energies for the initial C-C bond cleavage.

Nucleophilic Substitution Reactions

The C-F bonds in saturated perfluorocarbons like this compound are notoriously resistant to nucleophilic attack. The high bond energy and the steric shielding of the carbon atoms by the larger fluorine atoms make it difficult for nucleophiles to approach and displace the fluoride (B91410) ion.

Investigation of Reaction Conditions and Product Selectivity

There is a significant lack of studies investigating nucleophilic substitution reactions on this compound. In general, forcing conditions such as very strong nucleophiles, high temperatures, and polar aprotic solvents would be required to even attempt such a reaction. However, under such conditions, elimination and decomposition reactions are likely to be competing and even dominant pathways. The product selectivity in any hypothetical nucleophilic substitution on this compound would be difficult to predict without experimental data, as multiple C-F bonds are present and their relative reactivity is unknown. Unlike in perfluoroarenes where the aromatic system activates the C-F bonds towards nucleophilic attack, the saturated nature of this compound offers no such activation.

Mechanistic Studies of Nucleophilic Attack on Perfluorinated Cycloalkanes

The reactivity of perfluorinated cycloalkanes, including this compound, towards nucleophiles is largely dictated by the high electronegativity of the fluorine atoms. This creates a significant electron deficiency on the carbon skeleton, making it susceptible to nucleophilic attack. The most common mechanism for nucleophilic substitution on such highly fluorinated systems is the SNAr (Nucleophilic Aromatic Substitution) type mechanism, even in saturated or unsaturated non-aromatic rings, due to the stabilizing effect of the fluorine atoms on the intermediate carbanion.

The general mechanism involves a two-step process:

Addition of the Nucleophile: The nucleophile attacks one of the carbon atoms of the perfluorinated ring, leading to the formation of a stable carbanionic intermediate, often referred to as a Meisenheimer-like complex. The negative charge in this intermediate is effectively stabilized by the strong inductive effect of the numerous fluorine atoms.

Elimination of a Fluoride Ion: The intermediate then eliminates a fluoride ion to restore the carbon framework, resulting in the substituted product.

Studies on related perfluorinated systems provide insight into the reactivity of this compound. For instance, the aromatic rings of perfluoro[2.2]paracyclophane are noted to be extremely reactive towards nucleophilic substitution with a variety of nucleophiles, including hydroxide, alkoxide, thiolate, and amines, with all reactions appearing to proceed via an SNAr mechanism nih.govlookchem.com. Similarly, nucleophilic substitution on polyfluoroarenes is a well-established method for C-O and C-N bond formation nih.gov. The reactivity is facilitated by substituents that can stabilize the negative charge in the intermediate through the use of vacant d-orbitals, as seen with sulfur in thiophenoxide reactions . In perfluorinated cycloalkanes, the cumulative electron-withdrawing power of the fluorine atoms serves this stabilizing role.

The rate and success of nucleophilic attack depend on several factors, including the strength of the nucleophile and the reaction conditions. Strong nucleophiles, such as those containing oxygen (phenoxides) or sulfur, are effective for achieving C-F bond substitution mdpi.com.

Reduction Reactions

Exploration of Reducing Agents and Reaction Pathways

The reduction of this compound involves the replacement of fluorine atoms with hydrogen, a process known as hydrodefluorination. This transformation requires potent reducing agents due to the strength of the C-F bond. Common reducing agents used for per- and polyfluoroalkyl substances (PFAS) include metal hydrides and catalytic systems.

One explored pathway involves the use of sodium borohydride (B1222165). In a study on perfluoro-(methylenecyclopentane), a derivative of this compound, treatment with sodium borohydride in bis-(2-methoxyethyl) ether resulted in the formation of several partially fluorinated olefins rsc.org. This indicates that sodium borohydride can act as a reducing agent to replace fluorine with hydrogen, although in this specific case, it led to a mixture of products, suggesting complex reaction pathways that may involve elimination reactions in addition to direct substitution.

Other powerful reducing agents and catalytic systems are being investigated for the reductive defluorination of PFAS. These include cobalt complex catalysts which have shown effectiveness in breaking C-F bonds in branched perfluoroalkyl substances nsf.gov. While not specifically documented for this compound, these advanced reductive methods represent potential pathways for its hydrodefluorination. The mechanism often involves single electron transfer (SET) from the reducing agent to the perfluorinated molecule, generating a radical anion which then fragments by releasing a fluoride ion. The resulting radical can then abstract a hydrogen atom to form the hydrodefluorinated product.

Synthesis of Partially Fluorinated Cyclopentane Derivatives

The reduction of this compound or its derivatives is a direct route to obtaining partially fluorinated cyclopentanes, also known as hydrofluorocyclopentanes. These compounds are of interest as potential replacements for more environmentally persistent fully fluorinated compounds.

As demonstrated in the reaction of perfluoro-(methylenecyclopentane) with sodium borohydride, a variety of polyfluoro-olefins can be synthesized rsc.org. The major products identified were 1H-hexafluoro-2-methylcyclopentene and 3,3,4,4-tetrafluoro-1-trifluoromethylcyclopentene, alongside other minor polyfluoro-olefin components rsc.org. This highlights that the reduction process can be tailored to yield specific partially fluorinated structures, although controlling selectivity can be a challenge. The synthesis of these derivatives provides access to molecules with a range of physical and chemical properties, depending on the degree and position of fluorination.

Photoinduced Reactions and Photochemistry

Mechanism of Photocyclization and Photoreversion in this compound-Containing Systems

This compound, more specifically the perfluorocyclopentene ethene bridge, is a cornerstone component in a class of photochromic molecules known as diarylethenes. These molecules can undergo reversible transformations between two isomers—an open-ring form and a closed-ring form—upon irradiation with light of specific wavelengths.

The fundamental mechanism involves a photoinduced 6π-electrocyclization reaction.

Photocyclization (Ring-Closing): Upon irradiation with ultraviolet (UV) light, the open-ring isomer (typically a 1,2-diaryl-substituted perfluorocyclopentene) undergoes a conrotatory cyclization. This process involves the formation of a new carbon-carbon single bond between the two aryl groups, converting the flexible open form into a rigid, colored closed-ring isomer.

Photoreversion (Ring-Opening): The closed-ring isomer can revert to the open-ring form when irradiated with visible light. This process is a conrotatory electrocyclic ring-opening reaction.

The perfluorocyclopentene unit is crucial for the high performance of these photoswitches. The fluorine atoms prevent oxidation of the central ethene bridge, which enhances the thermal stability of both isomers and contributes to high fatigue resistance (i.e., the ability to undergo many switching cycles without degradation). Mechanistic studies on diarylethenes containing a hexafluorocyclopentene core have shown that the electronic relaxation from the excited state of the closed-ring isomer can occur through a single dissipation channel, leading to a conical intersection that facilitates a very fast ring-opening reaction nih.gov. Nanosecond time-resolved experiments on dipyrrolyl-perfluoro-cyclopentenes have identified the formation of transient species during these reactions, potentially radical cations formed through photoionization, which are not direct precursors to the final photoproduct nih.gov.

Determination of Quantum Yields and Photoswitching Efficiency

The efficiency of the photochromic process is quantified by the reaction quantum yield (Φ), which is the number of molecules undergoing the photoreaction for each photon absorbed. High quantum yields are desirable for efficient photoswitching.

For diarylethene systems based on a perfluorocyclopentene core, quantum yields for both the ring-closing (Φc) and ring-opening (Φo) reactions have been extensively studied. These values are highly dependent on the nature of the aryl groups attached to the perfluorocyclopentene bridge. Substituents on the aryl rings can significantly influence the absorption wavelengths and the efficiency of the photoreactions.

For example, in a study of 1,2-bis(3-R-substituted-thiophen-2-yl)perfluorocyclopentene derivatives, it was found that electron-withdrawing substituents (like cyano groups) at the reactive carbon atoms resulted in the largest cycloreversion quantum yield (Φ = 0.45) researchgate.net. Conversely, the quantum yield decreased as the electron-donating character of the substituents increased researchgate.net. Similarly, studies on dipyrrolyl-perfluoro-cyclopentenes have measured the quantum yields for both the UV-induced coloration (ring-closing) and the visible-stimulated bleaching (ring-opening) reactions nih.gov.

The table below presents data on the quantum yields for different perfluorocyclopentene-based photoswitches, illustrating the impact of substituents on switching efficiency.

| Compound System | Ring-Closing Quantum Yield (Φc) | Ring-Opening Quantum Yield (Φo) |

|---|---|---|

| 1,2-bis(3-cyanothiophen-2-yl)perfluorocyclopentene | - | 0.45 |

| 1,2-bis(3-methylthiophen-2-yl)perfluorocyclopentene | - | - |

| 1,2-bis(3-methoxythiophen-2-yl)perfluorocyclopentene | - | - |

| Dipyrrolyl-perfluoro-cyclopentenes (general) | Measured | Measured |

Data sourced from studies on photochromic diarylethene derivatives. nih.govresearchgate.net Dashes indicate data not specified in the cited sources.

Excited State Dynamics and Deactivation Pathways

Detailed experimental or theoretical studies specifically investigating the excited-state dynamics and deactivation pathways of gaseous this compound are not extensively available in the current scientific literature. However, the behavior of this compound upon electronic excitation can be inferred from the well-established properties of perfluoroalkanes (PFAs).

Perfluoroalkanes are known for their exceptional chemical and thermal stability, which extends to their photochemistry. Their electronic absorption bands are located deep in the vacuum ultraviolet (VUV) region, meaning they are transparent to ultraviolet and visible light. Excitation requires high-energy photons, typically with wavelengths shorter than 200 nm. When a PFA molecule absorbs a VUV photon, it is promoted to an electronically excited state. The primary deactivation pathways from this state are dissociation through the cleavage of C-C or C-F bonds.

While direct photoexcitation studies are scarce, research on electron attachment to cyclic perfluoroalkanes provides insight into transient excited states, specifically temporary negative ions. Low-energy electrons (<10 eV) can attach to molecules like perfluorocyclopentene (c-C₅F₈) and other cyclic perfluorocarbons, forming a transient negative ion state. osti.goviaea.org This excited anion can then deactivate through several pathways:

Autodetachment: The electron is re-emitted, returning the molecule to its neutral ground state. The duration of these transient states can be on the order of microseconds (>10⁻⁶ s). iaea.org

Dissociative Electron Attachment: The transient anion fragments into a stable negative ion and a neutral radical. For instance, in related perfluoroalkanes, the loss of a fluoride ion (F⁻) is a common fragmentation pathway. iaea.orgnih.gov

Studies on perfluorocyclopentene (c-C₅F₈) and perfluorocyclohexene (c-C₆F₁₀) have shown that the presence of a double bond significantly increases the efficiency of electron attachment compared to saturated open-chain PFAs. osti.gov However, the cyclic nature of the molecule itself also appears to greatly increase the electron attachment cross-section. osti.gov For saturated cyclic molecules like perfluorocyclobutane (c-C₄F₈) and this compound's unsaturated analog (c-C₅F₁₀), the formation of the parent anion is a more significant process than any dissociative fragmentation. iaea.org This suggests that the cyclic structure can effectively accommodate the extra electron, leading to a relatively stable transient negative ion.

General Reactivity Studies

Role of Strong Carbon-Fluorine Bonds in Chemical Inertness and Selective Reactivity

The most defining characteristic of this compound, and perfluorocarbons in general, is its profound chemical inertness. This lack of reactivity is a direct consequence of the unique properties of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. cdnsciencepub.com

Several factors contribute to the exceptional strength and stability of the C-F bond:

High Bond Dissociation Energy (BDE): The energy required to break the C-F bond homolytically is significantly high, with values reaching up to 130 kcal/mol (approximately 544 kJ/mol). elsevierpure.com This is substantially greater than the BDE of C-H, C-C, C-Cl, or C-Br bonds, making thermal decomposition and many chemical reactions energetically unfavorable. elsevierpure.com

Polarity and Ionic Character: Fluorine is the most electronegative element, creating a highly polarized Cδ⁺—Fδ⁻ bond. elsevierpure.com This partial ionic character leads to strong electrostatic attraction between the carbon and fluorine atoms, which shortens and strengthens the bond. cdnsciencepub.comelsevierpure.com

Geminal Fluorine Strengthening: As more fluorine atoms are attached to the same carbon atom (a geminal arrangement), the C-F bonds become even stronger and shorter. cdnsciencepub.com This cooperative effect, along with the inductive effect strengthening the carbon-carbon backbone, makes perfluorinated compounds like this compound exceptionally stable. cdnsciencepub.com

Steric Shielding: The fluorine atoms, with their stable electron shells, are larger than hydrogen atoms and effectively encase the carbon skeleton. rsc.org This creates a dense, nonpolar, and sterically hindered molecular surface that prevents reactive species from approaching and attacking the C-C or C-F bonds. rsc.org

This combination of factors results in the high thermal stability and chemical resistance of this compound. Saturated fluorocarbons are resistant to attack by acids, bases, and oxidizing agents. researchgate.net They are generally susceptible only to very strong reductants or highly reactive radical species under specific, high-energy conditions. cdnsciencepub.com Thermal decomposition of perfluoroalkanes typically requires temperatures exceeding 450°C. nih.govund.edu

| Bond Type | Bond Dissociation Energy (kcal/mol) | Typical Bond Length (Å) | Key Characteristic |

|---|---|---|---|

| C–F | ~115 - 130 | ~1.35 | Strongest single bond in organic chemistry, highly polar. elsevierpure.com |

| C–H | ~105 | ~1.09 | Common bond in hydrocarbons, susceptible to abstraction. elsevierpure.com |

| C–C | ~83 - 85 | ~1.54 | Forms the backbone of organic molecules. |

| C–Cl | ~84 | ~1.77 | Weaker than C-F, more reactive. elsevierpure.com |

Interactions with External Radical Species

Due to its chemical inertness, this compound exhibits extremely low reactivity towards most external radical species under normal conditions. The strong C-F bonds are not susceptible to hydrogen abstraction, which is a common reaction pathway for hydrocarbons with radicals like the hydroxyl radical (•OH). rsc.orgnist.gov For instance, the reaction of cyclopentane with •OH is a significant process in atmospheric and combustion chemistry, but the perfluorinated analogue is expected to be highly unreactive. rsc.org

Significant interaction with radical species typically requires high-energy conditions capable of cleaving the robust C-F or C-C bonds to generate a perfluoroalkyl radical in the first place. Radiolysis (using high-energy radiation) is one such method. A study on the radiolysis of perfluorocyclohexane, a close analog of this compound, showed that the process generates C₆F₁₁• radicals. cdnsciencepub.com These radicals can then participate in further reactions, such as dimerization. cdnsciencepub.com This indicates that if a perfluorocyclopentyl radical (C₅F₉•) were formed, it would be a reactive intermediate.

The thermal decomposition of per- and polyfluoroalkyl substances (PFAS) is understood to proceed through multi-step free-radical reactions, including initiation (bond cleavage), propagation, and termination. nih.gov This reinforces the concept that while the initial formation of a perfluoroalkyl radical is difficult, once formed, it can engage in subsequent radical chemistry.

The hydroxyl radical (•OH) is a powerful oxidizing agent that reacts readily with many organic compounds. nist.govnih.gov However, its reaction with saturated perfluoroalkanes is exceptionally slow. Studies on the sonochemical degradation of nonvolatile compounds note that radicals like •OH must be delivered from a cavitation bubble into the surrounding solution to react. nih.gov Even for reactive compounds, the radicals are often rapidly consumed in recombination reactions near their source. nih.gov Given the inherent unreactivity of this compound, significant degradation by •OH under such conditions is not expected. The contrast is seen with unsaturated compounds; for example, perfluorocyclopentene reacts with •OH radicals, demonstrating that the presence of a double bond introduces a site for radical attack. osti.gov